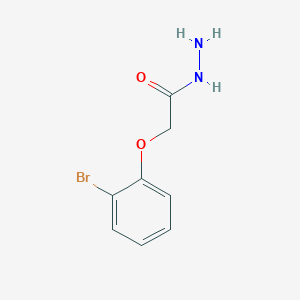

2-(2-溴苯氧基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brominated compounds, including bromophenols and their derivatives, are widely studied for their environmental presence, synthesis, and application in various fields such as flame retardants and intermediates in organic synthesis. Bromophenols themselves have been identified in both natural and industrial contexts, having roles ranging from natural product synthesis in marine organisms to their use as intermediates in the manufacture of more complex chemical entities.

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves direct bromination reactions, where bromine is introduced into the aromatic ring through electrophilic aromatic substitution. This can be guided by the presence of functional groups that direct the bromination to specific positions on the aromatic ring. Advanced synthesis methods may also involve cross-coupling reactions, utilizing catalysts and organometallic reagents to introduce bromophenyl groups into larger molecules (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of a bromine atom on the phenol ring, which significantly affects the electronic distribution and reactivity of the molecule. These structural elements are crucial for understanding the compound's reactivity, potential for further functionalization, and its physical and chemical properties.

Chemical Reactions and Properties

Bromophenol derivatives participate in various chemical reactions, including further halogenation, oxidation, and coupling reactions. Their reactivity is influenced by the bromine atom, which can be activated or deactivated depending on the surrounding chemical environment and the presence of other functional groups (Artasensi et al., 2021).

科学研究应用

Synthesis and Antimicrobial Applications

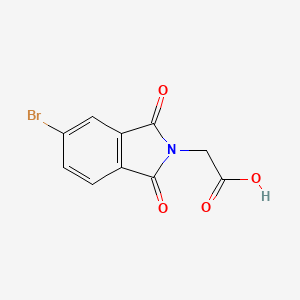

- 2-(2-Bromophenoxy)acetohydrazide derivatives show significant antimicrobial properties. For instance, a study reported the synthesis of new Schiff Bases and Thiazolidinone derivatives from this compound, which demonstrated notable antibacterial and antifungal activities (Fuloria et al., 2014).

- Another research synthesized various benzimidazole derivatives using 2-(2-Bromophenoxy)acetohydrazide as a starting material. These derivatives were found effective in anticonvulsant screening (Shaharyar et al., 2016).

Nonlinear Optical Properties

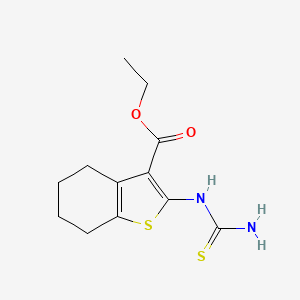

- The compound has been utilized in the synthesis of hydrazones with significant nonlinear optical properties. A study synthesizing three hydrazones from 2-(2-Bromophenoxy)acetohydrazide demonstrated their potential for optical device applications like optical limiters and switches (Naseema et al., 2010).

Anticonvulsant Activity

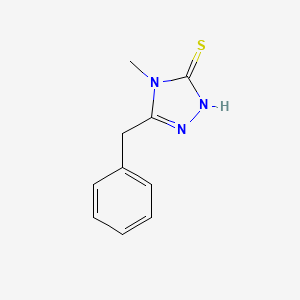

- Derivatives of 2-(2-Bromophenoxy)acetohydrazide have been shown to possess anticonvulsant activity. A specific derivative, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide, was identified as particularly active in protecting against seizures in mice (Kumar et al., 2011).

Urease Inhibition

- Hydrazone compounds derived from 2-(2-Bromophenoxy)acetohydrazide exhibit strong urease inhibitory activities. This was shown in a study synthesizing two hydrazone compounds with IC50 values indicating significant inhibition potential (Sheng et al., 2015).

Antileishmanial Activity

- The compound is also effective in antileishmanial applications. A series of its analogues were synthesized and tested in vitro, with one analogue showing promising activity against Leishmania donovani (Ahsan et al., 2016).

Analgesic and Anti-inflammatory Activities

- Novel oxadiazole derivatives, synthesized from 2-(2-Bromophenoxy)acetohydrazide, displayed potent analgesic and anti-inflammatory activities in rodent studies. This indicates potential use in developing pain and inflammation treatments (Dewangan et al., 2015).

安全和危害

属性

IUPAC Name |

2-(2-bromophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDKPYSTAWRPAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355018 |

Source

|

| Record name | 2-(2-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenoxy)acetohydrazide | |

CAS RN |

328085-17-2 |

Source

|

| Record name | 2-(2-Bromophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328085-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)